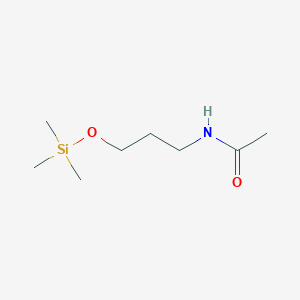
N-(3-trimethylsilyloxypropyl)acetamide
Description
N-(3-Trimethylsilyloxypropyl)acetamide is an acetamide derivative featuring a trimethylsilyloxy (-OSi(CH₃)₃) group attached to a propyl chain.
Properties
CAS No. |
151750-93-5 |
|---|---|
Molecular Formula |
C8H19NO2Si |
Molecular Weight |
189.33 g/mol |
IUPAC Name |
N-(3-trimethylsilyloxypropyl)acetamide |
InChI |
InChI=1S/C8H19NO2Si/c1-8(10)9-6-5-7-11-12(2,3)4/h5-7H2,1-4H3,(H,9,10) |
InChI Key |
FOEJBLWXIRBMDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCO[Si](C)(C)C |
Canonical SMILES |
CC(=O)NCCCO[Si](C)(C)C |
Synonyms |
Acetamide, N-[3-[(trimethylsilyl)oxy]propyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Key Observations :
- Silylation : The trimethylsilyloxy group in the target compound is likely introduced via a reaction similar to Scheme 5 (), where TMS-Cl and NaI in acetonitrile facilitate silylation . This contrasts with N-(3-phenylpropyl)acetamide, which requires nitro group reduction .
- Amino vs. Silyloxy: N-(3-Aminopropyl)acetamide () is water-soluble (30 mg/mL in ethanol/DMSO), whereas the trimethylsilyloxy variant is expected to exhibit higher lipophilicity due to the silyl group .
Physicochemical Properties
| Property | N-(3-Trimethylsilyloxypropyl)acetamide (Inferred) | N-(3-Aminopropyl)acetamide | N-(3-Phenylpropyl)acetamide |
|---|---|---|---|
| Molecular Weight | ~245 g/mol | 130.19 g/mol | ~219 g/mol |
| Solubility | Low in water; soluble in organic solvents | High in polar solvents | Moderate in organic solvents |
| Lipophilicity (LogP) | High (due to -OSi(CH₃)₃) | Low | Moderate |
Notes:
- The trimethylsilyloxy group significantly increases hydrophobicity, making the compound suitable for lipid-rich environments or as a protecting group in synthesis .
Antimicrobial Activity
Comparison :
- The silyloxy group may reduce bioavailability compared to halogenated or heterocyclic acetamides, but it could enhance membrane permeability in drug delivery systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


